3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile
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Overview
Description
3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile is a heterocyclic compound that features a unique combination of functional groups, including a chloro group, a pyridin-2-ylthio group, and an isothiazole ring
Preparation Methods
The synthesis of 3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridin-2-ylthio intermediate: This step involves the reaction of pyridine-2-thiol with an appropriate alkylating agent to form the pyridin-2-ylthio derivative.
Coupling with a phenyl group: The pyridin-2-ylthio intermediate is then coupled with a phenyl group through a suitable cross-coupling reaction, such as a Suzuki or Heck reaction.
Formation of the isothiazole ring: The coupled product is then subjected to cyclization conditions to form the isothiazole ring, typically using reagents such as sulfur and a suitable base.
Introduction of the chloro and cyano groups: Finally, the chloro and cyano groups are introduced through halogenation and cyanation reactions, respectively.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the design and synthesis of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used as a probe in biological studies to investigate the interactions of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes or disrupt the integrity of bacterial cell membranes. In anticancer applications, it may interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile can be compared with other similar compounds, such as:
3-Chloro-5-{4-[(pyridin-3-ylthio)methyl]phenyl}isothiazole-4-carbonitrile: This compound has a similar structure but with the pyridinyl group attached at a different position, which may result in different biological activities and properties.
3-Chloro-5-{4-[(pyridin-4-ylthio)methyl]phenyl}isothiazole-4-carbonitrile: Another isomer with the pyridinyl group attached at the 4-position, which can also exhibit distinct properties compared to the original compound.
3-Bromo-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile: This compound has a bromo group instead of a chloro group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-chloro-5-[4-(pyridin-2-ylsulfanylmethyl)phenyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S2/c17-16-13(9-18)15(22-20-16)12-6-4-11(5-7-12)10-21-14-3-1-2-8-19-14/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFGYEOBNOLJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC=C(C=C2)C3=C(C(=NS3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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